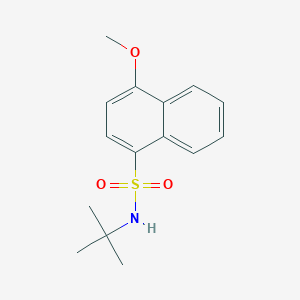
N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide, also known as Etizolam, is a benzodiazepine analog that has been used in scientific research due to its anxiolytic and sedative properties. It was first synthesized in Japan in 1983 and has since gained popularity in various countries for its therapeutic potential.
Applications De Recherche Scientifique
Opioid Receptor Activity
Research has identified compounds structurally related to N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide as potent and selective kappa-opioid agonists. Studies focused on structure/activity relationships, revealing that certain N-substituted acetamides exhibit significant biological activity in opioid receptor engagement and analgesic effects. This highlights the compound's relevance in exploring new therapeutic agents for pain management Barlow et al., 1991.
Chemical Synthesis and Recovery
Novel N-substituted 2-(diphenylthiophosphoryl)acetamides, including derivatives structurally related to N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide, have been synthesized for the efficient extraction of Pd(II) ions from hydrochloric acid solutions. This demonstrates the compound's utility in chemical synthesis processes, particularly in the recovery and preconcentration of valuable metals from solutions, showcasing its application in separation and purification technologies Turanov et al., 2017.
Corrosion Inhibition
Derivatives of N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide have been explored as corrosion inhibitors. The synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their efficacy in protecting steel against corrosion in acidic and oil mediums demonstrate the compound's potential in industrial applications related to corrosion protection Yıldırım & Çetin, 2008.
Nootropic Effects
The compound has been evaluated for its nootropic properties, indicating its potential in enhancing cognitive functions. A study on a novel nootropic agent structurally similar to N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide demonstrated its determination in human serum and urine, suggesting its applicability in pharmacokinetic studies and its potential benefits in cognitive enhancement Fujimaki et al., 1988.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-5-1-2-6-11(10)14-12(16)9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJDGQWESRZVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-chlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4627642.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4627643.png)

![3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid](/img/structure/B4627658.png)
![5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627664.png)
![3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4627679.png)
![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4627681.png)

![4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)

![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4627714.png)
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B4627717.png)
![methyl 2-chloro-5-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4627729.png)
